(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
Description
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a structurally complex molecule featuring a benzothiazole core substituted with fluorine and methyl groups at the 6- and 3-positions, respectively. The benzothiazol-2-ylidene moiety is conjugated with a pyrrolidine-2-carboxamide group, further modified by a 4-methoxyphenyl sulfonyl substituent.
While direct pharmacological data for this compound are absent in the provided evidence, structural analogs in the benzothiazole and thiazolidinone families (e.g., compounds from and ) highlight the importance of substituent effects on synthesis and activity . For instance, sulfonyl groups are known to improve metabolic stability, while fluorine atoms can enhance lipophilicity and bioavailability.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-23-16-10-5-13(21)12-18(16)29-20(23)22-19(25)17-4-3-11-24(17)30(26,27)15-8-6-14(28-2)7-9-15/h5-10,12,17H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQAUHBUBNHTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure consisting of a thiazole moiety, a pyrrolidine ring, and a sulfonamide group. The presence of the 6-fluoro and 4-methoxy substituents is significant for its biological properties.
Biological Activity Overview
The biological activities of this compound can be classified into several categories:
- Anticancer Activity
- Antimicrobial Properties
- Anticonvulsant Effects
- Anti-inflammatory Activity
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, with IC50 values often lower than those of established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | A-431 | < 10 | |
| Compound B | Jurkat | < 5 | |
| (E)-N-(6-fluoro...) | Various | TBD | TBD |
2. Antimicrobial Properties
Thiazole derivatives have also been studied for their antimicrobial effects. Some studies suggest that modifications to the thiazole ring enhance activity against bacterial strains, particularly Gram-positive bacteria . The presence of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with increased potency.
3. Anticonvulsant Effects
The anticonvulsant activity of thiazole-based compounds has been documented in various studies. For example, derivatives similar to the target compound have been evaluated in animal models, showing promising results in reducing seizure activity . The SAR analysis indicates that the pyrrolidine ring contributes significantly to this activity.
Table 2: Anticonvulsant Activity Data
4. Anti-inflammatory Activity
Preliminary studies suggest that thiazole derivatives may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators . This could be attributed to the sulfonamide group, which is known for its role in modulating inflammatory responses.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:
- Study on Anticancer Efficacy : A study evaluated a series of thiazole compounds against breast cancer cell lines, revealing that modifications at the 4-position of the phenyl ring significantly increased cytotoxicity .
- Anticonvulsant Evaluation : In a controlled trial using animal models, a thiazole derivative demonstrated a marked reduction in seizure frequency compared to control groups, suggesting potential for therapeutic use in epilepsy .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to the compound . Thiazole-containing compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives synthesized from thiazole have demonstrated efficacy against melanoma (A375), prostate cancer (DU145), and breast cancer (MCF-7) cell lines . The presence of electron-withdrawing groups such as chlorine has been identified as crucial for enhancing anticancer activity .
Anticonvulsant Activity
Compounds with thiazole moieties have also been investigated for their anticonvulsant properties. In a study involving thiazole-linked pyrrolidinones, certain analogues displayed notable protection against seizures in animal models. For example, one analogue exhibited an effective dose significantly lower than that of standard anticonvulsant medications . The structural features contributing to this activity were analyzed through SAR studies, indicating that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
Antimicrobial Effects
Thiazole derivatives have shown promising results in antimicrobial assays. Studies indicate that compounds bearing thiazole rings possess potent antibacterial activity against various pathogens. The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for developing more potent derivatives of the compound. Key findings include:
- Substituent Effects : The presence of methoxy and fluoro groups significantly affects biological activity. Methoxy groups enhance solubility and bioavailability, while fluoro groups can improve binding affinity to biological targets .
- Ring Modifications : Alterations in the thiazole or pyrrolidine rings can lead to variations in activity profiles, suggesting that specific modifications can tailor compounds for desired therapeutic effects .
Case Studies
- Anticancer Activity Study :
-
Anticonvulsant Evaluation :
- In animal models, a derivative similar to (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide was tested for anticonvulsant properties. Results indicated a significant reduction in seizure frequency compared to untreated controls, highlighting its potential as an anticonvulsant agent .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., 2,6-diF in 4h) correlate with moderate yields (60%), while bulky substituents (e.g., 2-Cl-6-F in 4i) reduce yields (37%) due to steric hindrance . The target compound’s 6-F and 3-Me groups may similarly impact reactivity.
- Sulfonyl vs. Thioether Groups : The target’s 4-methoxyphenyl sulfonyl group contrasts with 786721-17-3’s methylthio-pyridine moiety, likely altering solubility and hydrogen-bonding capacity .
Hydrogen Bonding and Crystal Packing
describes a triazole-thione compound forming a hexamer via N–H···O/S and O–H···S hydrogen bonds .
Electronic and Steric Effects
- Fluorine Substitution: The 6-fluoro group in the target compound and 4h/4i () may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
- Methoxy vs. Chloro Substituents : The 4-methoxyphenyl sulfonyl group in the target compound could improve solubility relative to chlorinated analogs (e.g., 4g, 4j), which are more lipophilic .
Research Implications and Limitations
The evidence highlights critical trends but lacks direct data on the target compound’s synthesis, bioactivity, or pharmacokinetics. For example:
- Synthesis Challenges : The low yield of 4i (37%) suggests that steric hindrance from halogenated aryl groups complicates synthesis; the target compound’s 3-methyl group may pose similar challenges .
- Pharmacological Potential: Benzothiazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The target’s unique sulfonyl-pyrrolidine moiety warrants further investigation for tailored applications.
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reactant solubility and reaction efficiency .
- Temperature control : Reactions often require reflux conditions (80–120°C) to stabilize intermediates and reduce side products .
- Purification : Recrystallization (using ethanol or acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Monitoring : Thin-layer chromatography (TLC) and NMR tracking at intermediate stages prevent undesired byproducts .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzo[d]thiazole and pyrrolidine rings .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the (E)-configured imine bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound?
- Methodological Answer :
- Functional group modulation :
- Replace the 6-fluoro group with chloro or nitro to assess halogen effects on target binding .
- Modify the 4-methoxyphenyl sulfonyl group to evaluate sulfonamide interactions with enzymes .
- Bioassay comparisons : Test analogs (Table 1) against biological targets (e.g., kinases, GPCRs) to identify critical pharmacophores .
Q. Table 1: Structural analogs and observed activities
| Compound Modification | Biological Activity | Key Finding |
|---|---|---|
| 6-Nitro substitution | Enhanced kinase inhibition | Increased electrophilicity improves target binding |
| Sulfonyl group removal | Loss of antimicrobial activity | Sulfonamide critical for solubility and target interaction |
| Pyrrolidine-to-piperidine swap | Reduced cytotoxicity | Ring size affects conformational stability |
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Orthogonal validation : Pair enzyme inhibition assays (e.g., fluorescence polarization) with cellular viability tests (MTT assay) to confirm mechanism-specific effects .
- Batch analysis : Compare multiple synthetic batches via HPLC to rule out purity-driven discrepancies .
Q. How can in-silico modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase), prioritizing hydrogen bonds with sulfonyl oxygen and π-stacking with benzo[d]thiazole .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of the imine bond conformation in aqueous environments .
- Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib) to identify shared electrostatic and hydrophobic features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
